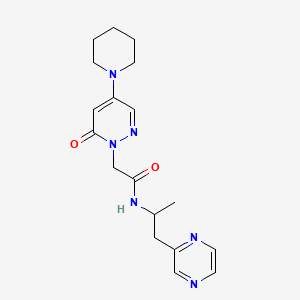![molecular formula C17H18ClN3O4S B6125075 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B6125075.png)
1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C₁₇H₁₈ClN₃O₄S This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-nitrobenzyl group
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 3-nitrobenzyl chloride under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and basic conditions for substitution reactions. Major products formed from these reactions include the corresponding amine derivatives and substituted piperazines .
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with histamine H₁ receptors, which play a role in allergic reactions. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: This compound has a similar piperazine ring but lacks the nitro group, making it less reactive in certain chemical reactions.
1-[(4-Chlorophenyl)phenylmethyl]piperazine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-4-6-17(7-5-15)26(24,25)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(22)23/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFPTTWGUUFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)nicotinamide](/img/structure/B6125007.png)
![2-methyl-N-[2-methyl-5-(1-{1-[(2-methylphenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6125012.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B6125019.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6125026.png)
![5-methyl-2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6125050.png)
![N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6125057.png)
![N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]butan-1-amine;hydrochloride](/img/structure/B6125064.png)
![1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6125069.png)
![1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one](/img/structure/B6125090.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![4-[(E)-1-(4-CHLOROANILINO)ETHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6125102.png)
![5-{[3-(2-naphthoyl)-1-piperidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6125110.png)

